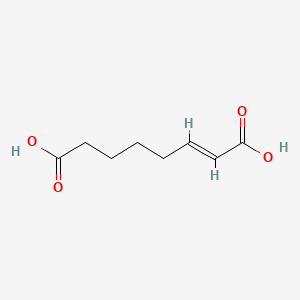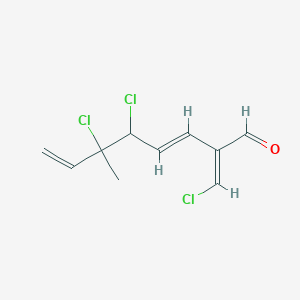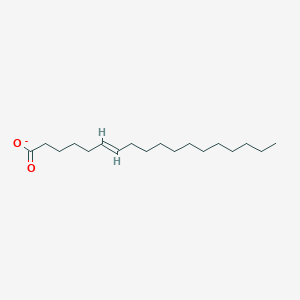
Petroselaidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Petroselaidate is an unsaturated fatty acid anion resulting from the deprotonation of the carboxy group of petroselaidic acid. The major species at pH 7.3. It is a long-chain fatty acid anion and an unsaturated fatty acid anion. It is a conjugate base of a petroselaidic acid.
Wissenschaftliche Forschungsanwendungen
Oxidation Studies :
- Petroselaidate has been a subject in the study of oxidation reactions. Farooq and Osman (2010) explored its oxidation with neutral potassium permanganate, leading to structurally isomeric hydroxy-ketoacids, which are significant in understanding chemical reactions and synthesis processes Farooq & Osman, 2010.
Properties and Behavior of Isomeric Acids :
- Singleton and Ward (1953) investigated the dilatometric properties of isomeric octadecenoic acids, including petroselaidate, showing how its properties differ from other similar fatty acids Singleton & Ward, 1953.
Biochemical Studies :
- The biochemical effects of Petroselinum crispum, which contains petroselaidate, were examined by Tang et al. (2015) in relation to antioxidant properties, DNA damage protection, and cancer cell behavior Tang et al., 2015.
Metabolic Studies :
- Lawson and Kummerow (1979) studied the β-oxidation of petroselaidate by rat heart mitochondria, providing insights into metabolic processes and how different fatty acids are processed in biological systems Lawson & Kummerow, 1979.
Eigenschaften
Produktname |
Petroselaidate |
|---|---|
Molekularformel |
C18H33O2- |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
(E)-octadec-6-enoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/p-1/b13-12+ |
InChI-Schlüssel |
CNVZJPUDSLNTQU-OUKQBFOZSA-M |
Isomerische SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)[O-] |
SMILES |
CCCCCCCCCCCC=CCCCCC(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCC=CCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1239344.png)
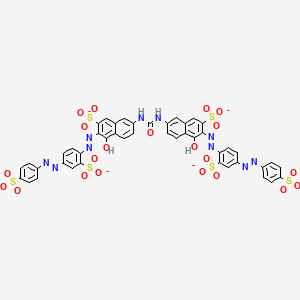
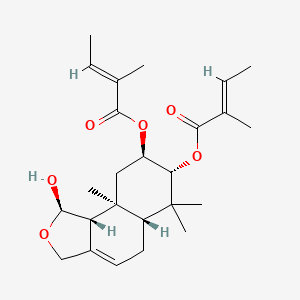
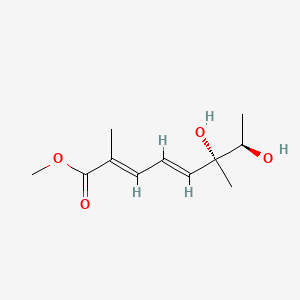


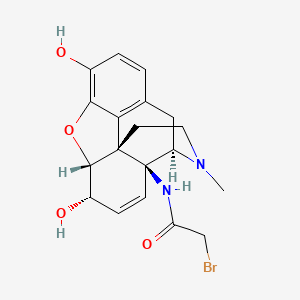
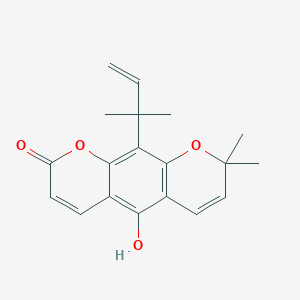
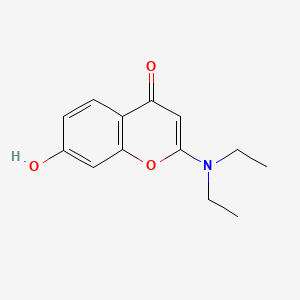
![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1239362.png)

